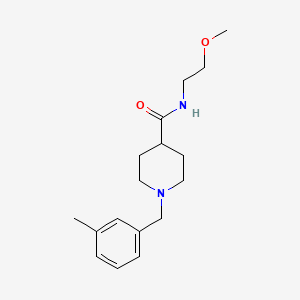![molecular formula C11H13F3N2O4 B4984568 2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol, commonly known as NTED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTED is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用機序
The mechanism of action of NTED is not fully understood. However, it is believed that NTED exerts its effects by inhibiting certain enzymes and signaling pathways in cells. For example, NTED has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTED has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
NTED has been found to have various biochemical and physiological effects. In animal models, NTED has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. NTED has also been found to have antioxidant properties, which may protect cells from oxidative damage. Additionally, NTED has been found to have neuroprotective properties, which may protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using NTED in lab experiments is its high purity and stability. NTED is a crystalline solid that can be easily purified and stored for long periods of time. Additionally, NTED is soluble in organic solvents, which makes it easy to use in various lab experiments. However, one of the limitations of using NTED is its potential toxicity. NTED has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of NTED. One direction is to further investigate its anti-inflammatory and anti-cancer properties. NTED has been found to inhibit the growth of cancer cells and reduce inflammation in animal models, but more studies are needed to determine its potential use in humans. Another direction is to investigate its potential use as a pesticide. NTED has been found to inhibit the growth of certain pests, but more studies are needed to determine its efficacy and safety. Finally, another direction is to investigate its potential use as a coating material. NTED has been found to have high thermal stability and chemical resistance, which may make it useful as a coating material for various applications.
合成法
NTED can be synthesized through the condensation reaction between 2-nitro-4-trifluoromethylbenzaldehyde and diethanolamine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization using a suitable solvent.
科学的研究の応用
NTED has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, NTED has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, NTED has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, NTED has been studied for its potential use as a coating material due to its high thermal stability and chemical resistance.
特性
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c12-11(13,14)8-1-2-9(10(7-8)16(19)20)15(3-5-17)4-6-18/h1-2,7,17-18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKTQUZXJWOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)
